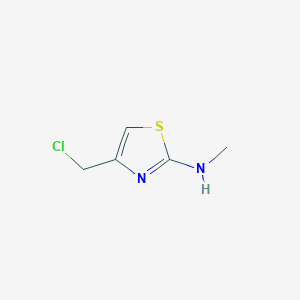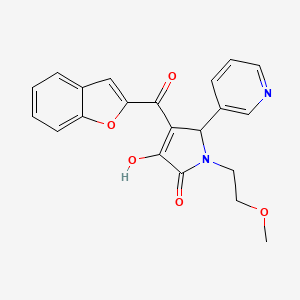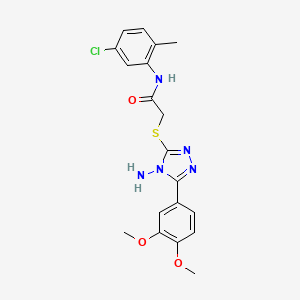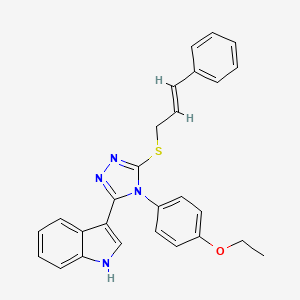
4-(Chloromethyl)-N-methylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or use in scientific, industrial, or other contexts .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (like temperature, pressure), and the sequence of chemical reactions .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and others are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reactivity of the compound, the types of reactions it undergoes, the products formed, etc .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .Aplicaciones Científicas De Investigación
Synthesis of Thiazole Derivatives
Research has demonstrated the synthesis of thiazole derivatives using 4-(Chloromethyl)-N-methylthiazol-2-amine. In one study, 2-(2-oxopropylthio)benzoxazoles reacted with primary amines to yield 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, showcasing the chemical versatility of thiazole compounds (Kalcheva, Tosheva, & Hadjieva, 1993).
Investigation of Tautomerism
In another study, the amine-imine tautomerism of 2-amino-4-methylthiazole derivatives was examined using NMR. This study highlighted how the nature of substituents on the thiazole ring influences the tautomeric equilibrium, essential for understanding the compound's chemical behavior (Hyengoyan et al., 2005).
Antibacterial Potential
A 2016 study synthesized a new class of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, starting from 4,5-dihydrothiazol-2-amine. The antibacterial evaluation of these compounds suggested their potential as antibacterial agents, indicating the biomedical applications of thiazole derivatives (Etemadi et al., 2016).
Nucleophilic Substitution Reactions
In the field of organic synthesis, the behavior of 4-(Chloromethyl)-N-methylthiazol-2-amine under various reaction conditions has been studied. For example, a research work explored the reaction of thiazole derivatives with diazomethane, leading to the formation of O-methyl derivatives, demonstrating their reactivity in nucleophilic substitution reactions (Kalcheva, Tosheva, & Hadjieva, 1993).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-N-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-7-5-8-4(2-6)3-9-5/h3H,2H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYILILRFKOSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-N-methylthiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2419273.png)



![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide](/img/structure/B2419278.png)


![5-((2,6-Dimethylmorpholino)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419284.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2419287.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2419288.png)
![2-benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2419291.png)
![5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide](/img/structure/B2419292.png)
